molecular formula C12H13FN2O2 B13940815 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol

3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol

Cat. No.: B13940815
M. Wt: 236.24 g/mol
InChI Key: DOWIIZICJDLZJC-UHFFFAOYSA-N
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Description

3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol is a fluorinated organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorine atom, a methoxy group, and a naphthyridine ring system

Preparation Methods

The synthesis of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoropyridin-3-amine with methyl acrylate using a Heck reaction, followed by cyclization with tributylphosphine in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or methoxy group is replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can lead to modulation of biological pathways, resulting in desired therapeutic effects.

Comparison with Similar Compounds

3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other fluorinated compounds.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

3-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)propan-1-ol

InChI

InChI=1S/C12H13FN2O2/c1-17-11-5-4-10-12(15-11)8(3-2-6-16)9(13)7-14-10/h4-5,7,16H,2-3,6H2,1H3

InChI Key

DOWIIZICJDLZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=CN=C2C=C1)F)CCCO

Origin of Product

United States

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